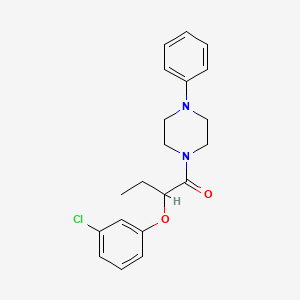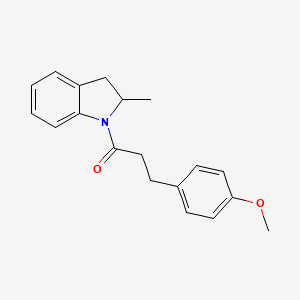![molecular formula C15H12ClN3O2 B4185412 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B4185412.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide
Descripción general
Descripción
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a furan ring attached to an amide group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide typically involves a multi-step process. One common route starts with the preparation of 4-chlorobenzyl bromide, which is then reacted with 3-amino-1H-pyrazole to form N-(4-chlorobenzyl)-1H-pyrazol-3-amine. This intermediate is subsequently reacted with 2-furoyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds also feature a 4-chlorobenzyl group but have an indole core instead of a pyrazole ring.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound contains a 4-chlorobenzyl group attached to a benzene ring with sulfonamide groups.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-5-3-11(4-6-12)10-19-8-7-14(18-19)17-15(20)13-2-1-9-21-13/h1-9H,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPRLNISASGLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4185336.png)

![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185370.png)

![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4185398.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4185399.png)
![Methyl 4-(3-methylphenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4185406.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4185417.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4185432.png)

![2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4185447.png)
![2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4185452.png)
